N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-furamide
Overview
Description
“N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-furamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a quinoline group (a benzene ring fused to a pyridine ring), and a furamide group (an amide group attached to a furan ring). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual components (benzyl, quinoline, furamide), followed by their coupling in the correct order. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The benzyl and quinoline groups are both aromatic, suggesting that the compound could have significant resonance stability. The furamide group would introduce polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the amide group. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the amide group could participate in various reactions such as hydrolysis, reduction, and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make the compound relatively stable and non-reactive, while the amide group could introduce polarity and potential for hydrogen bonding. This could affect properties such as solubility, melting point, and boiling point .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, it could interact with biological targets such as enzymes or receptors. The presence of the aromatic rings and the amide group could allow for a variety of interactions with biological molecules .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16-7-5-10-18-13-19(22(26)24-21(16)18)15-25(14-17-8-3-2-4-9-17)23(27)20-11-6-12-28-20/h2-13H,14-15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEZBCQPGBAYBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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